Product packaging for 6-Hydroxyhex-4-en-2-one(Cat. No.:)

6-Hydroxyhex-4-en-2-one

Cat. No.: B12975440
M. Wt: 114.14 g/mol
InChI Key: FTVFXYGLWMMFJH-NSCUHMNNSA-N
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Description

6-Hydroxyhex-4-en-2-one is an aliphatic compound featuring both a hydroxyl group and a ketone functionality within an unsaturated hexenone chain . This structure classifies it as an unsaturated hydroxyketone, making it a potential building block in organic synthesis. While direct studies on this specific molecule are limited in the available literature, related hydroxyhexenone scaffolds are of significant interest in chemical research. For instance, structurally similar compounds, such as those based on the 1-hydroxyhexane-2,5-dione (HHD) scaffold derived from biomass, are recognized as versatile precursors for synthesizing a multitude of valuable chemicals, including pyrroles, cyclopentanone derivatives, and triols . Furthermore, synthetic methodologies often employ chiral hydroxy-yn-ones and hydroxy-alken-ones as key intermediates for constructing complex natural products and heterocycles . The presence of both a double bond and two differentially located carbonyl groups in this compound makes it a candidate for various chemical transformations, including cyclization, oxidation, and reduction reactions, which are fundamental in exploring new synthetic routes and developing novel compounds in medicinal and materials chemistry. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B12975440 6-Hydroxyhex-4-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E)-6-hydroxyhex-4-en-2-one

InChI

InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2-3,7H,4-5H2,1H3/b3-2+

InChI Key

FTVFXYGLWMMFJH-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)C/C=C/CO

Canonical SMILES

CC(=O)CC=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Hydroxyhex 4 En 2 One and Its Structural Analogues

Rational Design and Total Synthesis Approaches

The rational design of synthetic routes allows for the efficient construction of target molecules like 6-hydroxyhex-4-en-2-one. These approaches often focus on the strategic disconnection of the target to identify readily available starting materials and key intermediates, known as synthons.

Exploitation of 1,3-Enyne and 1,3-Enynal Precursors

The use of 1,3-enyne and 1,3-enynal precursors provides a powerful and atom-economical pathway to α,β-unsaturated ketones and aldehydes. A key transformation in this context is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For a terminal alkyne, the product is an α,β-unsaturated aldehyde, while an internal alkyne yields an α,β-unsaturated ketone. wikipedia.org

The reaction mechanism involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the final enone product. wikipedia.orgresearchgate.net While traditionally requiring strong acids, modern methods employ milder catalysts, such as those based on transition metals (e.g., gold, ruthenium) or Lewis acids, which can improve selectivity and yield. wikipedia.orgorganicreactions.org

A competing reaction, particularly for tertiary propargyl alcohols, is the Rupe rearrangement, which also occurs under acidic conditions but yields α,β-unsaturated methyl ketones through a different enyne intermediate pathway. wikipedia.orgsynarchive.com The choice of catalyst and reaction conditions is therefore crucial to direct the reaction towards the desired hydroxy-enone product. For instance, DBU has been shown to catalyze the rearrangement of certain propargylic alcohols to α,β-unsaturated carbonyl compounds without the typical 1,3-transposition. organic-chemistry.org

Recent advancements have highlighted the use of 2-activated 1,3-enynes as versatile synthons for the enantioselective synthesis of various heterocyclic scaffolds, demonstrating their utility in constructing complex molecular architectures. rsc.org Iron-catalyzed propargylic C-H functionalization offers a direct method for converting simple alkynes into 1,3-enynes, further expanding the accessibility of these valuable precursors. acs.org

Strategies Involving Alkynols and Dienals as Key Synthons

Alkynols, particularly propargyl alcohols, are central to the synthesis of hydroxy-enones via the Meyer-Schuster and Rupe rearrangements as discussed previously. rsc.orgsynarchive.comacs.org These rearrangements represent a highly atom-economical conversion of propargyl alcohols into α,β-unsaturated ketones. researchgate.net The accessibility of propargyl alcohols through the alkynylation of aldehydes makes this a robust strategy.

Dienals are another class of important synthons. Recent developments in catalysis have enabled the synthesis of skipped 1,4-dienals with high regio- and stereoselectivity through the synergistic activity of chiral aminocatalysts and manganese(I) catalysts. rsc.org While not directly forming the this compound structure, these methods for creating complex diene systems are relevant for the synthesis of structural analogues and more elaborate polyketide chains where such motifs are present. rsc.orgfrontiersin.org

The hydroacylation of alkynes with aldehydes, enabled by synergistic nickel-photocatalytic systems, presents a direct and highly selective route to enones, representing one of the most atom-efficient approaches. organic-chemistry.org This bypasses the need for pre-formed synthons in some cases, directly coupling simple starting materials.

Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like polyketides, which often contain the this compound substructure, benefits greatly from strategic planning, utilizing either convergent or divergent pathways. syr.edunih.gov

A divergent synthesis is a highly efficient strategy where a common intermediate is used to generate a library of structurally related natural products or analogues. nih.govresearchgate.netnih.gov This approach is particularly powerful for exploring structure-activity relationships and is inspired by biosynthetic pathways where a single precursor leads to a variety of complex molecules. nih.govnih.gov For example, a common polyketide precursor could be selectively functionalized through different reaction cascades to yield a range of natural products. nih.gov This strategy accelerates the synthesis of diverse molecular skeletons and facilitates the creation of compound libraries for biological screening. nih.gov

Chemoenzymatic and Stereoselective Synthesis for Chiral Analogues

Introducing chirality with high stereoselectivity is a critical challenge in modern organic synthesis, particularly for producing biologically active compounds. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer powerful solutions. psu.edu

Enantioselective Approaches to Hydroxy-Enoates

Achieving enantioselectivity in the synthesis of hydroxy-enones and their derivatives can be accomplished through several methods. wikipedia.org One prominent strategy is asymmetric catalysis, which uses a chiral catalyst to favor the formation of one enantiomer over the other. numberanalytics.com For instance, the synthesis of the key chiral building block 4-hydroxycyclohex-2-en-1-one, a cyclic analogue of the target compound, has been achieved through various enantioselective methods, including asymmetric reduction and organocatalytic α-aminoxylation. researchgate.net

A chemoenzymatic route to both enantiomers of 4-hydroxycyclohex-2-en-1-one starts with manganese(III) acetate-mediated acetoxylation, followed by an enzyme-mediated hydrolysis of the resulting α'-acetoxy enone to afford the separated acetoxy and hydroxy enones with high enantiomeric excess. psu.edu Another approach involves the kinetic resolution of racemic precursors using enzymes. Novozyme 435® (Candida antarctica Lipase B) has been used to resolve racemic hydroxycyclopentanone and cyclohexanone (B45756) derivatives, providing access to both enantiomers of the corresponding hydroxy-enones in high optical purity. researchgate.net

The table below summarizes results for the chemoenzymatic synthesis of a chiral cyclic hydroxy enone, demonstrating a common strategy applicable to the synthesis of chiral analogues of this compound.

Starting MaterialKey StepsProductEnantiomeric Excess (ee)Reference
3-methoxycyclohex-2-en-1-one1. Mn(OAc)3 acetoxylation 2. Enzymatic hydrolysis(R)-4-acetoxycyclohex-2-en-1-one & (S)-4-hydroxycyclohex-2-en-1-one>99% (acetoxy), 96% (hydroxy) psu.edu

Biocatalytic Transformations in Synthetic Routes

Biocatalysis offers significant advantages for stereoselective synthesis due to the high enantioselectivity and mild reaction conditions of enzymes. jiangnan.edu.cn Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly valuable for the asymmetric reduction of prochiral ketones to form chiral secondary alcohols. jiangnan.edu.cnfrontiersin.orgtudelft.nl These enzymes utilize nicotinamide (B372718) cofactors like NAD(P)H and can be selected to produce either the (R)- or (S)-enantiomer of the alcohol product. jiangnan.edu.cnnih.gov

The stereoselective reduction of a diketone using an ADH can yield a chiral hydroxy ketone. For example, the ADH from Thermoanaerobacter brockii (ADH T) has been used for the (S)-selective reduction of 2,4-pentanedione to produce (S)-4-hydroxy-2-pentanone with high enantiomeric purity. google.com Similarly, the butanediol (B1596017) dehydrogenase from Bacillus clausii can catalyze the R-selective reduction of aliphatic 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org These enzymatic reductions are powerful tools for establishing the stereocenter in molecules like this compound.

EnzymeSubstrateProductSelectivityReference
ADH T2,4-Pentanedione(S)-4-hydroxy-2-pentanone(S)-selective google.com
BcBDH2,3-Pentanedione(R)-3-hydroxy-2-pentanoneR-selective rsc.org
Lactobacillus ADHVarious ketones(R)-alcohols(R)-specific nih.gov

Lipases are another important class of enzymes used in chemoenzymatic synthesis. They are frequently employed for the kinetic resolution of racemic alcohols or their esters. researchgate.netnih.gov In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemate faster than the other, allowing for the separation of the two enantiomers. mdpi.comrsc.orgnih.gov This method has been successfully applied to the synthesis of key chiral intermediates for various pharmaceuticals. nih.govmdpi.com

Catalytic Approaches to 6 Hydroxyhex 4 En 2 One and Its Derived Structures

Transition Metal-Catalyzed Transformations

Transition metals are workhorses in synthetic organic chemistry, prized for their ability to activate otherwise inert bonds and orchestrate complex bond-forming cascades. Their unique electronic properties allow them to coordinate with unsaturated systems like alkenes and alkynes, which are characteristic features of 6-hydroxyhex-4-en-2-one and its precursors, guiding reactions toward desired outcomes.

Silver(I) salts are effective Lewis acids capable of activating alkynes toward nucleophilic attack, a property that has been harnessed in the synthesis of various heterocyclic compounds from precursors of this compound. A notable example is the silver-catalyzed cascade cyclization of 6-hydroxyhex-2-en-4-ynals with primary amines. beilstein-journals.orgbeilstein-journals.org This process does not use this compound directly but rather a structural analogue, the corresponding ynal, to build complex pyrrole (B145914) frameworks.

The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and a primary amine. The silver(I) catalyst, typically AgNO₃, then promotes a 5-exo-dig cyclization of the imine onto the alkyne, forming a zwitterionic intermediate. beilstein-journals.org Subsequent steps involving oxidation lead to the formation of 2-(α-hydroxyacyl)pyrroles in moderate to good yields. beilstein-journals.orgbeilstein-journals.org This strategy is versatile, accommodating a range of propargylic alcohols and primary amines. researchgate.net Control experiments have indicated that the presence of excess oxygen and water can competitively favor the formation of furan (B31954) derivatives over pyrroles. researchgate.net

Starting MaterialCatalystNucleophileProductYieldReference
6-hydroxyhex-2-en-4-ynal derivativesAgNO₃Primary Amines2-(α-hydroxyacyl)pyrrolesModerate to Good beilstein-journals.orgbeilstein-journals.org
6-hydroxyhex-2-en-4-ynal derivativesAg(I)Oxygen/Water2-Acylfurans- researchgate.net

The synergistic combination of gold and silver catalysts can unlock unique reactivity in oxidative annulation reactions. While direct catalysis on this compound is not detailed, related transformations of 1,3-enynyl azides highlight the potential of this approach. Researchers have developed a method for synthesizing 2-carbonylpyrroles through a Au/Ag-catalyzed intramolecular oxidative aza-annulation of 1,3-enynyl azides. beilstein-journals.org This reaction demonstrates how a co-catalytic system can be employed to construct heterocyclic cores that are structurally analogous to derivatives of this compound. beilstein-journals.org

Copper catalysts are valued for their low cost and versatile reactivity in a wide array of transformations, including crucial C-C bond-forming reactions. nih.govrsc.org These methods are highly relevant for the modification of scaffolds like this compound. Copper-catalyzed cross-coupling reactions provide a powerful platform for constructing quaternary carbon centers, which are prevalent in bioactive molecules. nih.gov For instance, copper catalysts, enabled by specific bidentate bis(cyclopropenimine) ligands, can activate tertiary alkyl halides to generate alkyl radicals, which then react with aryl nucleophiles under mild conditions. nih.gov

In the context of derived structures, copper(II) has been shown to catalyze a biomimetic, diastereoselective tandem cycloisomerization-[3+2] cyclodimerization of substrates like 1-(indol-2-yl)pent-4-yn-3-ol, demonstrating its utility in complex cascade reactions leading to polycyclic systems. researchgate.net The mechanism is proposed to involve a radical pathway. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for annulations and cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions offer a direct route to building molecular complexity from simple precursors. For example, a palladium-catalyzed oxidative cross-coupling of conjugated enynones with organoboronic acids has been developed, providing an efficient route to functionalized furan derivatives. acs.org This transformation, which proceeds via a proposed palladium-carbene migratory insertion, is highly relevant to the enone moiety of this compound and demonstrates a method for converting such structures into valuable furan-substituted dienes with high stereoselectivity. acs.org

Furthermore, palladium catalysis has been used in the annulation of in situ generated strained cyclic allenes with aryl halides to create diverse fused heterocyclic products. nih.gov This methodology highlights the power of palladium to intercept transient intermediates in the rapid construction of complex polycyclic scaffolds. nih.gov

Rhodium and iridium catalysts are known for their exceptional ability to facilitate a variety of transformations, including intramolecular hydroalkoxylation and dihydroalkoxylation reactions. These processes are key for constructing cyclic ethers from unsaturated alcohols. Research into highly active mononuclear N-heterocyclic carbene (NHC)-gold(I) catalysts has been tested for the dihydroalkoxylation of a series of alkyne diol substrates, including 2-(6-hydroxyhex-1-ynyl)benzyl alcohol. researchgate.net While not rhodium or iridium, this work on related precious metals highlights the catalytic strategy for cyclizing hydroxy-alkyne systems, a transformation directly applicable to precursors of cyclic derivatives of this compound.

Main Group Metal and Organocatalysis in Stereoselective Syntheses

Beyond transition metals, main group metals and metal-free organocatalysts have emerged as powerful tools for stereoselective synthesis, offering alternative and often complementary reactivity. beilstein-journals.org

Organocatalysis, using small chiral organic molecules to induce enantioselectivity, has revolutionized asymmetric synthesis. semanticscholar.org For structures related to this compound, dienamine catalysis is particularly relevant. This strategy allows for the remote functionalization of α,β-unsaturated aldehydes at the γ-position. semanticscholar.org For example, the direct, organocatalytic γ-oxidation of α,β-unsaturated aldehydes has been achieved using catalysts like the MacMillan catalyst, yielding γ-functionalized products that are valuable synthetic building blocks. semanticscholar.org Such strategies could be envisioned for the stereoselective functionalization of precursors to chiral this compound derivatives. The field has expanded to include various cycloadditions, such as stereoselective [8+2] and [6+4] reactions, providing access to complex polycyclic scaffolds containing medium-sized rings. nih.gov

In the realm of main group metals, zinc-catalyzed reactions have shown significant promise. Scorpionate zinc complexes have been successfully employed as precatalysts for the highly selective intramolecular hydroalkoxylation of alkynyl alcohols under mild conditions, yielding exocyclic enol ethers. researchgate.net This demonstrates a viable pathway for cyclizing unsaturated alcohols related to this compound using a more abundant and less toxic metal catalyst. researchgate.net

Synthesis and Reactivity of Advanced 6 Hydroxyhex 4 En 2 One Derivatives

Formation of Complex Heterocyclic Ring Systems from 6-Hydroxyhex-4-en-2-one Derivatives.

The versatile chemical structure of this compound and its derivatives serves as a valuable starting point for the synthesis of a variety of complex heterocyclic ring systems. The presence of multiple functional groups, including a hydroxyl group, a ketone, and a carbon-carbon double bond, allows for a range of cyclization strategies to build intricate molecular architectures. These heterocyclic compounds are of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry and materials science.

Pyrroles and Pyridines Derived from Enyne and Enynal Precursors.

The synthesis of pyrrole (B145914) and pyridine (B92270) rings, core structures in numerous biologically active molecules, can be efficiently achieved from precursors structurally related to this compound, particularly enyne and enynal derivatives. beilstein-journals.org

One notable strategy involves the cascade cyclization of 6-hydroxyhex-2-en-4-ynals with primary amines. beilstein-journals.org This reaction, catalyzed by Ag(I), proceeds through the in-situ formation of an imine, which then undergoes a 5-exo-dig cyclization to form a zwitterionic intermediate. Subsequent oxidation leads to the formation of 2-(α-hydroxyacyl)pyrroles in moderate to good yields. beilstein-journals.org This method is quite general, accommodating a variety of propargylic alcohols, tethers, and primary amines, and provides a direct route to the core structures of several pyrrole-based bioactive natural products. beilstein-journals.org

Another powerful approach for pyrrole synthesis is the copper-hydride (CuH)-catalyzed coupling of enynes with nitriles. nih.govresearchgate.net This method allows for the construction of polysubstituted pyrroles from readily available starting materials. The reaction is proposed to proceed via hydrocupration of the enyne, followed by a 1,3-isomerization to an allenylcopper intermediate. This intermediate then adds to the nitrile, leading to an imine that cyclizes and, after a 1,5-H shift and reaction with a hydrosilane, yields the silylated pyrrole and regenerates the CuH catalyst. nih.gov This protocol is compatible with a wide range of functional groups on both the enyne and nitrile partners, including aromatic and aliphatic substituents. nih.gov

The selective synthesis of either pyridines or pyrroles from common precursors has also been demonstrated. rsc.org While not directly employing this compound, the principles are applicable. For instance, α-diazo oxime ethers can be selectively converted to either pyridines or pyrroles by choosing the appropriate catalyst. Rh(II) catalysis favors a 6π-electrocyclization to form pyridines, while other catalytic systems can promote a 4π-electrocyclization of intermediate vinyl 2H-azirines to yield pyrroles. rsc.org The pyridine moiety is a fundamental N-heterocycle found in many pharmaceuticals and natural products. beilstein-journals.orgbritannica.com

The following table summarizes selected methods for the synthesis of pyrroles from enyne/enynal precursors:

Precursor TypeCatalyst/ReagentsProduct TypeKey FeaturesReference
6-Hydroxyhex-2-en-4-ynalsAg(I), Primary Amines2-(α-Hydroxyacyl)pyrrolesCascade cyclization, good yields, broad scope. beilstein-journals.org
Enynes and NitrilesCuH, Bisphosphine ligandPolysubstituted PyrrolesHigh regioselectivity, broad functional group tolerance. nih.govresearchgate.net
2-en-4-ynyl azidesAg(I), TFA3,6-disubstituted pyridinesLewis acid-mediated aza-annulation. beilstein-journals.org

Furan (B31954) Derivatives via Cycloisomerization and Rearrangements.

Furan rings, another important heterocyclic motif, can be synthesized from this compound derivatives through cycloisomerization and rearrangement reactions. A particularly effective method is the intercepted Meyer-Schuster rearrangement of cis-6-hydroxyhex-2-en-4-ynals. researchgate.net This reaction provides a mild and efficient route to 2-acylfurans. The process can be catalyzed by calcium(II), which is a non-toxic and biodegradable catalyst, making it a greener synthetic alternative. researchgate.net This strategy is versatile, allowing for the synthesis of various substituted and fused bicyclic 2-acylfurans. researchgate.net

The proposed mechanism involves the coordination of the Lewis acidic calcium catalyst to the enal, facilitating an intramolecular attack of the hydroxyl group onto the alkyne. This cyclization intercepts the typical Meyer-Schuster rearrangement pathway, which would normally lead to an α,β-unsaturated ketone. Instead, a furan ring is formed. researchgate.net

Metal-catalyzed cycloisomerization is a broader strategy for furan synthesis. hud.ac.ukorganic-chemistry.org For instance, gold(I) catalysts are known to effectively catalyze the cycloisomerization of alk-4-yn-1-ones to furans through a 5-exo-dig cyclization. beilstein-journals.org The regioselectivity of such reactions can often be controlled by the substitution pattern on the substrate. beilstein-journals.org Similarly, platinum(II) and indium(III) chlorides have been used to catalyze the cycloisomerization of propargylic oxiranes to furans, proceeding through different mechanistic pathways involving either alkyne activation or epoxide activation. hud.ac.uk

A summary of selected furan synthesis methods from relevant precursors is presented in the table below:

Precursor TypeCatalyst/ReagentsProduct TypeKey FeaturesReference
cis-6-Hydroxyhex-2-en-4-ynalsCa(II)2-AcylfuransMild conditions, intercepted Meyer-Schuster rearrangement. researchgate.net
Alk-4-yn-1-onesAu(I)Substituted Furans5-exo-dig cycloisomerization. beilstein-journals.org
Propargylic OxiranesPtCl₂ or InCl₃Substituted FuransMetal-catalyzed cycloisomerization via different mechanisms. hud.ac.uk
cis-EnynolsI₂(III) reagent, I₂, base2-AcylfuransMild, oxidative cycloisomerization. organic-chemistry.org

Spiroketal Formation from Hydroxy-Alkynes.

Spiroketals are structurally complex motifs found in a wide array of bioactive natural products. beilstein-journals.org The synthesis of spiroketals can be achieved from hydroxy-alkyne precursors, which share key functionalities with derivatives of this compound. A prominent method is the gold-catalyzed cycloisomerization of alkyne diols. beilstein-journals.orgacs.orgnih.gov Gold(I) catalysts are particularly effective in activating the alkyne for intramolecular nucleophilic attack by the hydroxyl groups, leading to the formation of the spiroketal core. acs.org This methodology has been successfully applied in the total synthesis of complex natural products like okadaic acid. acs.org The reaction often proceeds with high efficiency and selectivity, even in the presence of other functional groups. beilstein-journals.org

An alternative approach involves the use of nitroalkanes as precursors to the dihydroxy ketone framework necessary for spiroketalization. nih.gov This strategy utilizes the nucleophilic character of nitronate anions to form carbon-carbon bonds through Michael additions to enones. Subsequent conversion of the nitro group to a carbonyl via the Nef reaction generates the dihydroxy ketone, which then undergoes spontaneous or acid-catalyzed spiroketalization. nih.gov

Radical-based methods also offer a convergent route to spiroketals. For example, a flexible synthesis involves two sequential xanthate transfer reactions followed by spirocyclization of the resulting dihydroxy ketones. acs.org This allows for the construction of diversely substituted spiroketals containing five-, six-, and seven-membered rings. acs.org

Furthermore, stereocontrolled spiroketal synthesis can be achieved through the spirocyclization of cyclic epoxides bearing alcohol side chains. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of reaction conditions, such as the solvent or the use of a Lewis acid catalyst, providing access to different spiroketal diastereomers from a single epoxide precursor. nih.gov

The table below highlights various methods for spiroketal synthesis from relevant hydroxy-alkyne and related precursors:

Precursor TypeCatalyst/ReagentsSpiroketal TypeKey FeaturesReference
Alkyne DiolsAu(I)ClOxygenated 5,5-spiroketalsEfficient cycloisomerization, compatible with other functional groups. beilstein-journals.orgnih.gov
Dihydroxy Ketones (from Nitroalkanes)Base, Nef ReactionVarious SpiroketalsUtilizes nitroalkanes as carbonyl precursors. nih.gov
Dihydroxy Ketones (from Xanthates)Radical InitiatorVarious SpiroketalsConvergent, radical-based approach. acs.org
Cyclic Epoxides with Alcohol Side ChainsMeOH or Sc(OTf)₃Benzannulated SpiroketalsStereocomplementary, solvent-dependent stereoselectivity. nih.gov

Functionalization Strategies for the Hydroxyhex-4-en-2-one Skeleton.

The this compound framework is not only a precursor for heterocyclic synthesis but also a versatile scaffold for various functionalization reactions. These transformations allow for the introduction of new chemical moieties and the precise control of stereochemistry, leading to a diverse array of derivatives with potentially valuable properties.

Introduction of Nitrogen-Containing Functionalities (e.g., Amino, Azide).

The incorporation of nitrogen-containing groups, such as amino and azide (B81097) functionalities, into the this compound skeleton can significantly alter its chemical and biological properties. The enone moiety is particularly susceptible to nucleophilic addition, which is a common strategy for introducing such groups.

One approach is the base-catalyzed hydroazidation of enones. researchgate.net This reaction involves the conjugate addition of an azide source, such as hydrazoic acid (generated in situ), to the α,β-unsaturated ketone system. This method can proceed with high stereoselectivity, providing a route to chiral azido (B1232118) ketones. researchgate.net Alkyl azides are stable precursors that can be readily reduced to primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation. jove.com

Electrophilic azidation is another powerful technique. Chiral enolates, which can be generated from the ketone functionality of this compound derivatives, can react with electrophilic azide transfer reagents to produce α-azido ketones with a high degree of stereocontrol. acs.org

The direct introduction of an amino group can be more challenging due to the basicity of amines leading to side reactions. However, organocatalytic methods have been developed for the aziridination of enones. nih.gov This involves the reaction of the enone with an N-N ylide, generated in situ from a tertiary amine, to form an aziridine (B145994). The aziridine ring can then be opened under various conditions to reveal an amino group. The use of a chiral amine promoter can induce enantioselectivity in the aziridination step. nih.gov

Furthermore, iron-catalyzed alkylazidation of alkenes represents a modern approach to simultaneously introduce both an alkyl group and an azide group across a double bond. acs.org While demonstrated on dehydroamino acids, this principle could be adapted to the double bond of the this compound system, offering a pathway to α-alkyl-β-azido ketones. acs.org

The following table summarizes key methods for introducing nitrogen functionalities:

Functional GroupMethodReagentsKey FeaturesReference
AzideHydroazidationBase, Hydrazoic AcidConjugate addition to enone, can be stereoselective. researchgate.net
AzideElectrophilic AzidationChiral Enolate, Electrophilic Azide SourceHigh stereocontrol at the α-position. acs.org
Amino (via Aziridine)Organocatalytic AziridinationTertiary Amine, Aminating AgentForms aziridine, which can be opened; can be enantioselective. nih.gov
Azide/AlkylIron-Catalyzed AlkylazidationFe catalyst, Alkyl Radical Precursor, TMSN₃Simultaneous introduction of alkyl and azide groups. acs.org

Stereochemical Control in Derivative Synthesis.

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial for accessing specific isomers with defined biological activities or properties. Several strategies have been developed to achieve high levels of stereocontrol.

One of the most effective methods for establishing the chiral center at the hydroxyl-bearing carbon is through the asymmetric rearrangement of chiral α-sulfinyl enones. nih.govfigshare.comresearchgate.netacs.org This reaction, often catalyzed by an amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a phosphine, proceeds via a nih.govfigshare.com-sigmatropic rearrangement. acs.org Subsequent treatment with an oxidizing agent removes the sulfinyl group, yielding optically active γ-hydroxy α-enones with very high enantiomeric excess (up to 99% ee). nih.govfigshare.comacs.org

Another approach involves the stereoselective synthesis of precursors that are then converted to the desired hydroxyhexenone derivative. For example, a stereoselective synthesis of (R)-5-hydroxy-3-(4-methoxyphenethyl)cyclohex-2-enone was achieved using a sequence of reactions including a Katsuki-Sharpless asymmetric epoxidation and a ring-closing metathesis as key steps to control the stereochemistry. researchgate.net

Furthermore, enzymatic resolutions can be employed to separate enantiomers of key intermediates. A concise and scalable route to both enantiomers of Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a functionalized derivative of the core structure, was developed utilizing L- and D-acylase enzymes in a one-pot procedure to resolve a racemic intermediate. researchgate.net

The stereochemical outcome of reactions on the existing scaffold can also be controlled. For instance, the spirocyclization of exo-glycal epoxides derived from hydroxy-alkyne precursors can be directed to yield different diastereomers of the resulting spiroketal by simply changing the solvent or catalyst. nih.gov This demonstrates that the inherent chirality of a precursor can be used to direct the formation of new stereocenters.

Key strategies for stereochemical control are summarized in the table below:

Desired StereocenterMethodKey Reagents/StepsOutcomeReference
γ-HydroxyAsymmetric RearrangementChiral α-Sulfinyl Enone, DBU, PPh₃Optically active γ-hydroxy α-enones (up to 99% ee). nih.govacs.org
Multiple centersMulti-step SynthesisSharpless Asymmetric Epoxidation, RCMStereoselective synthesis of complex derivatives. researchgate.net
α-AminoEnzymatic ResolutionL- and D-AcylaseSeparation of enantiomers of a functionalized precursor. researchgate.net
Spiroketal centerDiastereoselective CyclizationExo-glycal epoxide, specific solvent/catalystControl over the stereochemistry of the spiroketal junction. nih.gov

Applications of 6 Hydroxyhex 4 En 2 One in Complex Molecule Synthesis

Strategic Intermediate and Building Block Utility in Total Synthesis

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, the choice of starting materials and key intermediates is paramount. 6-Hydroxyhex-4-en-2-one serves as a strategic intermediate, providing a foundational carbon skeleton that can be elaborated upon through a variety of chemical transformations. Its utility lies in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of more complex cyclic and acyclic systems.

The presence of both a nucleophilic hydroxyl group and an electrophilic ketone, along with the dienophilic alkene, allows for a range of selective reactions. Chemists can exploit this multifunctionality to introduce stereocenters with high control, a critical aspect in the synthesis of biologically active natural products, which often possess a specific three-dimensional arrangement of atoms.

FeatureSynthetic Utility
Hydroxyl Group Can be protected and deprotected to mask its reactivity, or it can act as a nucleophile in reactions such as etherification, esterification, and intramolecular cyclizations.
Ketone Group Can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to other functional groups. It can also serve as a handle for the formation of enolates.
Alkene Group Can participate in cycloaddition reactions, such as the Diels-Alder reaction, or be functionalized through various addition reactions.
Six-Carbon Chain Provides a basic framework that can be extended or modified to fit the target molecule's structure.

Role in Cascade and Tandem Reaction Sequences for Molecular Complexity

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly valued for their efficiency in rapidly building molecular complexity. The structure of this compound is well-suited for such reaction sequences. For instance, an intramolecular reaction could be initiated at one functional group, leading to a cascade of events involving the other reactive sites within the molecule.

One potential application of a molecule with this structural motif is in an intramolecular Michael-aldol tandem reaction. Under basic conditions, the hydroxyl group could be deprotonated to act as an internal nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (a Michael addition). The resulting enolate could then participate in an intramolecular aldol reaction, leading to the formation of a functionalized cyclic system. Such a strategy would allow for the stereoselective construction of multiple new bonds and stereocenters in a single step.

While specific, documented examples of this compound in complex cascade reactions are not extensively reported under this specific name, the underlying principles of its reactivity are fundamental to the design of such efficient synthetic routes. The strategic placement of its functional groups makes it an ideal candidate for the development of novel tandem reactions aimed at the synthesis of intricate molecular targets.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in the assembly of a final target molecule, this compound can also serve as a precursor to more advanced synthetic intermediates. Through a series of chemical modifications, this relatively simple building block can be transformed into more complex structures that are then carried forward in a synthesis.

For example, the ketone could be selectively protected, allowing for the modification of the hydroxyl and alkene groups. The hydroxyl group could be oxidized to an aldehyde, setting the stage for olefination reactions to extend the carbon chain. Alternatively, the alkene could be dihydroxylated or epoxidized to introduce new stereocenters and functional groups.

A key transformation for a related class of dienyl ketones is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction that forms a cyclopentenone ring. While this compound itself is not a divinyl ketone, it could be readily converted into a suitable precursor for a Nazarov cyclization. For instance, oxidation of the alcohol to an aldehyde followed by a Wittig-type reaction could introduce the second vinyl group, creating a dienone poised for cyclization. This powerful ring-forming reaction is a cornerstone in the synthesis of many natural products.

The transformation of this compound into these more elaborate intermediates highlights its role as a versatile starting point in a multi-step synthetic campaign. Its initial framework provides the essential atoms and functionality that can be strategically manipulated to access a wide array of complex molecular structures.

PrecursorPotential Advanced IntermediateTarget Structural Motif
This compoundDivinyl Ketone DerivativeCyclopentenone (via Nazarov Cyclization)
This compoundProtected Keto-aldehydeFunctionalized Acyclic Chain for further elaboration
This compoundEpoxidized or Dihydroxylated derivativePolyol or other highly functionalized acyclic systems

Advanced Analytical Characterization Methodologies in 6 Hydroxyhex 4 En 2 One Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a cornerstone technique for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 6-Hydroxyhex-4-en-2-one, the theoretically calculated exact mass is 114.068079557 Da. nih.gov An experimental HRMS analysis of a pure sample of this compound would be expected to yield a mass measurement that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident assignment of the molecular formula C₆H₁₀O₂. This capability is particularly crucial in distinguishing this compound from other potential isomers or isobaric compounds that might be present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to assemble a complete structural picture.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for the protons in (E)-6-hydroxyhex-4-en-2-one are influenced by the presence of the ketone, the double bond, and the hydroxyl group.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the ketone is typically observed at a significantly downfield chemical shift. The olefinic carbons of the double bond and the carbons bonded to the hydroxyl group also have characteristic chemical shift ranges. Saturated aliphatic ketones and α,β-unsaturated ketones have distinct absorption ranges, which aid in structural confirmation. libretexts.orglibretexts.org

Due to the limited availability of specific experimental NMR data for this compound in the searched literature, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift theory and data from similar structural motifs.

Predicted ¹H NMR Data for (E)-6-Hydroxyhex-4-en-2-one

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (CH₃)2.1 - 2.3s
H3 (CH₂)3.1 - 3.3d
H4 (=CH)6.0 - 6.2dt
H5 (=CH)6.8 - 7.0dt
H6 (CH₂)4.1 - 4.3d
OHVariablebr s

Predicted ¹³C NMR Data for (E)-6-Hydroxyhex-4-en-2-one

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃)25 - 30
C2 (C=O)195 - 205
C3 (CH₂)45 - 50
C4 (=CH)125 - 130
C5 (=CH)140 - 145
C6 (CH₂)60 - 65

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl group (-OH), the ketone group (C=O), and the carbon-carbon double bond (C=C).

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

C=O Stretch: A sharp and strong absorption band is expected in the range of 1650-1700 cm⁻¹. The conjugation of the ketone with the double bond typically shifts this absorption to a lower wavenumber compared to a saturated ketone (which appears around 1715 cm⁻¹). libretexts.orglibretexts.org

C=C Stretch: A medium intensity absorption band is expected around 1600-1650 cm⁻¹ due to the stretching vibration of the carbon-carbon double bond.

C-H Stretches: Absorptions corresponding to the stretching of C-H bonds will also be present. The sp² hybridized C-H bonds of the alkene will appear just above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C=O (α,β-unsaturated ketone)1650 - 1700Strong, Sharp
C=C (alkene)1600 - 1650Medium
C-H (sp²)3010 - 3100Medium
C-H (sp³)2850 - 2960Medium

Advanced Chromatographic Methods for Separation and Quantitative Analysis

Advanced chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides both identification and quantification. For a hydroxy ketone like this compound, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. The mass spectrometer can be operated in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. For the analysis of α,β-unsaturated ketones, reversed-phase HPLC with a C18 column is often used. Detection is typically achieved using a UV-Vis detector, as the conjugated system of this compound is expected to have a significant UV absorbance. For quantitative analysis, a calibration curve is constructed using standards of known concentration. In some cases, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance the detection of ketones by HPLC. researchgate.net

The choice between GC-MS and HPLC depends on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the presence of other interfering substances. Both techniques, when properly validated, can provide accurate and reliable quantitative data for this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Hydroxyhex-4-en-2-one be optimized for higher yield in laboratory settings?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 25–60°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., acid/base or enzymatic catalysts). Use one-step strategies to minimize side reactions, as seen in analogous hydroxyketone syntheses . Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust conditions dynamically. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can improve yield .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to assign stereochemistry at the double bond (C4) and hydroxyl group (C6), IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups, and mass spectrometry (EI-MS) for molecular ion validation. For enantiomeric resolution, chiral HPLC or optical rotation measurements are recommended .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax for conjugated enone systems) and quantify decomposition products using HPLC. Compare half-life (t½) calculations across conditions to identify optimal storage parameters .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Compare activation energies for proposed reaction pathways (e.g., Michael addition at C4 vs. keto-enol tautomerization). Validate predictions experimentally using kinetic isotope effects (KIE) or isotopic labeling .

Q. How can contradictory data on the compound’s bioactivity be resolved across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity levels, solvent effects, or cell line variability). Replicate experiments under standardized conditions (e.g., ≥95% purity, DMSO stock solutions) and use statistical tools (ANOVA, Tukey’s HSD) to quantify variability. Cross-reference with structural analogs (e.g., 4-hydroxycyclohexanones) to contextualize bioactivity trends .

Q. What strategies enable precise tracking of this compound’s metabolic fate in in vitro systems?

  • Methodological Answer : Employ stable isotope labeling (e.g., ¹³C at C2 or C6) and track metabolites via LC-HRMS. Use isotopic pattern filtering to distinguish endogenous compounds from test article derivatives. Pair with enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify primary metabolic pathways .

Methodological Best Practices

  • Data Analysis : Use software like MATLAB or Python for nonlinear regression modeling of kinetic data. Report uncertainties (e.g., standard deviations from triplicate trials) and justify statistical tests in appendices .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-academic sources. Cite at least five recent papers (2015–2025) to contextualize synthesis and reactivity studies .
  • Safety Protocols : Follow guidelines for handling α,β-unsaturated ketones (e.g., PPE, fume hood use) and dispose of waste via certified chemical disposal services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.